molecular formula C11H10N4 B574517 1H-Naphtho[2,3-D]imidazole-1,2-diamine CAS No. 171082-83-0

1H-Naphtho[2,3-D]imidazole-1,2-diamine

Cat. No.: B574517
CAS No.: 171082-83-0
M. Wt: 198.229
InChI Key: ODHWNIRIAXWQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The compound’s NMR profile reflects its aromatic and amino environments:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Key Observations
Aromatic protons (naphthalene) 7.4–8.0 m Downfield shifts due to electron-withdrawing imidazole ring
NH protons (imidazole) 9.0–12.0 s (broad) Exchangeable with D₂O; disappearance upon deuteriation
C2 methyl groups (if substituted) 2.2–2.5 s Observed in methylated derivatives (e.g., 1-methyl analogs)

Notable Example : In 2-phenylazo-3-methyl-1H-naphtho[1,8-ef]diazepine, NH protons appear at δ 9.67–10.43 ppm (DMSO-d₆).

Infrared (IR) Vibrational Mode Assignments

IR spectra provide critical information about functional groups:

Absorption Band (cm⁻¹) Assignment Intensity Reference
3100–3300 N–H stretching (primary/secondary) Strong (broad)
1600–1500 C=N/C=C aromatic vibrations Medium
1300–1200 C–N stretching (imidazole ring) Weak

Key Differentiation : The absence of carbonyl (C=O) peaks distinguishes this compound from oxidized derivatives.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) reveal diagnostic fragments:

m/z Fragment Relative Intensity (%) Structural Origin
198 [M+H]⁺ (C₁₁H₁₀N₄) 100 Parent ion
166 [M – NH₂]⁺ (C₁₀H₈N₃) 45 Loss of one amino group
89 [C₅H₅N]⁺ (imidazole core) 21 Cleavage at naphthalene-imidazole junction
77 [C₆H₅]⁺ (benzene fragment) 21 Naphthalene degradation

Example : In 2-(4-nitrophenylazo)-3-methyl-1H-naphtho[1,8-ef]diazepine, the molecular ion peaks at m/z 345 (M⁺).

Computational Chemistry Approaches

Density Functional Theory (DFT) Simulations

DFT calculations elucidate electronic properties:

Parameter Value Implication
HOMO-LUMO Gap ~3.5–4.0 eV Moderate reactivity toward electrophiles
Electron Density (C2/C3) High (π-conjugated system) Enhanced stability of imidazole ring
Orbital Contributions N–H σ-bonding Hydrogen-bonding capacity in biological systems

These simulations align with experimental UV-vis data, where extended conjugation lowers absorption wavelengths.

Molecular Orbital Analysis and Electron Density Mapping

Frontier Molecular Orbital (FMO) Analysis :

  • HOMO : Largely localized on the naphthalene ring, indicating electron-rich sites for nucleophilic attack.
  • LUMO : Concentrated on the imidazole ring, suggesting electrophilic reactivity at C4/C5 positions.

Electron Density Distribution :

  • Imidazole Nitrogens : Partial positive charge (δ⁺) due to lone-pair donation into the aromatic π-system.
  • Amino Groups : High electron density (δ⁻), enabling hydrogen bonding and metal coordination.

Properties

CAS No.

171082-83-0

Molecular Formula

C11H10N4

Molecular Weight

198.229

IUPAC Name

benzo[f]benzimidazole-2,3-diamine

InChI

InChI=1S/C11H10N4/c12-11-14-9-5-7-3-1-2-4-8(7)6-10(9)15(11)13/h1-6H,13H2,(H2,12,14)

InChI Key

ODHWNIRIAXWQPY-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)N=C(N3N)N

Synonyms

1H-Naphth[2,3-d]imidazole-1,2-diamine(9CI)

Origin of Product

United States

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research has demonstrated that derivatives of naphtho[1,2-d]imidazoles exhibit significant anti-inflammatory, analgesic, and antipyretic activities. For instance, a patent describes novel compounds in this class that possess these therapeutic effects, suggesting potential for development into pharmaceutical agents for pain management and inflammation reduction .

CNS-Depressant Activity

Another study highlighted the use of naphtho[1,2-d]imidazole derivatives as central nervous system depressants. The behavioral effects observed in animal models indicated their potential utility in treating anxiety and related disorders. The assessment involved observing changes in spontaneous locomotor activity and coordination in mice after administration of the compounds .

Antimicrobial and Antitumor Activities

Naphtho[2,3-d]imidazole derivatives have been evaluated for their antimicrobial properties. A comprehensive study reported that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development. Additionally, certain derivatives have shown promise as antitumor agents, with mechanisms involving cell cycle arrest and apoptosis induction in cancer cells .

Photosensitizers

The compound has been explored as a ligand in organometallic complexes for photochemical applications. For example, complexes incorporating 1H-naphtho[2,3-d]imidazole ligands have demonstrated effective photoluminescence properties, making them suitable for use in photodynamic therapy and solar energy conversion systems. These complexes showed favorable triplet lifetimes which are crucial for efficient energy transfer processes .

Fluorescent Chemo-sensors

1H-Naphtho[2,3-D]imidazole derivatives are also utilized as fluorescent chemo-sensors due to their ability to interact with specific analytes. This property allows for the development of sensitive detection methods in environmental monitoring and biochemical assays .

Dyes and Pigments

The compound serves as a dye intermediate in the synthesis of various coloring agents used in textiles and plastics. Its structural properties allow it to impart vibrant colors while maintaining stability under various environmental conditions .

Corrosion Inhibitors

Research indicates that naphtho[2,3-d]imidazole derivatives can act as effective corrosion inhibitors. Their application in protective coatings helps mitigate metal degradation in industrial settings, enhancing the longevity of materials exposed to harsh environments .

Case Studies

Application AreaStudy ReferenceKey Findings
Anti-inflammatoryUS4411907ACompounds show significant analgesic effects
CNS-depressantUS4360674AInduced behavioral changes indicating CNS activity
AntimicrobialPMC7415412Effective against S. aureus and E. coli
PhotochemicalAlkhaibari et al., 2024Effective photosensitizers with long triplet lifetimes
Material Science (Dyes)PMC4161153Utilized as dye intermediates for textiles

Comparison with Similar Compounds

Positional Isomers in the Naphthoimidazole Family

  • 1H-Naphtho[1,2-d]imidazole (CAS 233-53-4):
    • Molecular formula: C₁₁H₈N₂ (identical to the parent [2,3-d]-fused compound).
    • Key difference: The imidazole ring is fused at the naphthalene’s 1,2-positions instead of 2,3-. This alters electronic distribution, evidenced by a higher calculated density (1.301 g/cm³ ) compared to the [2,3-d] isomer .

Substituent-Modified Derivatives

  • 2-Amino-1-methylnaphtho[2,3-d]imidazole (CAS 30489-67-9): Molecular formula: C₁₂H₁₁N₃, molecular weight 197.24 g/mol. A methyl group at position 1 and an amino group at position 2.
  • 3-(Pyridin-2-ylmethyl)-1H-naphtho[2,3-d]imidazol-3-ium bromide (Compound 5k):
    • Features a pyridinylmethyl substituent, introducing basicity and metal-coordination capacity. Characterized by ¹H NMR (D₂O): δ 8.95 (s, 1H, imidazole), 8.62 (d, 1H, pyridine) .

Heterocyclic Diamines with Divergent Cores

  • 4-(6-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[2,3-d]pyrimidin-2-yl)benzene-1,2-diamine: A thienopyrimidine-diamine hybrid with a sulfonamide group. This compound’s kinase-inhibitory activity highlights the role of diamines in targeting ATP-binding pockets .
  • 1H-Naphtho[2,3-d][1,2,3]triazole :
    • Replaces the imidazole with a triazole ring, increasing aromaticity. LogP (1.629 ) suggests moderate hydrophobicity, comparable to unsubstituted naphthoimidazoles .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Notable Data
1H-Naphtho[2,3-D]imidazole-1,2-diamine C₁₁H₁₀N₄ 198.23 (estimated) 1,2-diamine N/A Synthesis via 2,3-diaminonaphthalene
1H-Naphtho[2,3-d]imidazole C₁₁H₈N₂ 168.20 None N/A HR-MS: m/z 168.0687
2-Amino-1-methylnaphtho[2,3-d]imidazole C₁₂H₁₁N₃ 197.24 1-methyl, 2-amino N/A CAS 30489-67-9
1H-Naphtho[2,3-d][1,2,3]triazole C₁₀H₇N₃ 169.18 Triazole core 1.629 ΔcH°solid = -5209.70 kJ/mol

*logP values are Crippen-calculated unless noted.

Spectroscopic Characterization

  • 1H-NMR : Diamine protons in this compound are expected near δ 5.5–6.5 ppm (similar to benzimidazole diamines). Bromide derivatives (e.g., 5i–5o) show downfield shifts for imidazolium protons (δ 8.5–9.5 ppm ) due to cationic charge .
  • HR-MS : Parent naphthoimidazole exhibits a molecular ion peak at m/z 168.0687 , while methylated analogs show [M+H]⁺ peaks ~197.24 .

Preparation Methods

Aldehyde-Mediated Cyclization

Benzaldehyde derivatives react with 2,3-diaminonaphthalene at 80–120°C, forming the imidazole ring through sequential nucleophilic attack and dehydration. Electron-withdrawing groups on the aldehyde enhance reaction rates by stabilizing the intermediate Schiff base, while steric hindrance from ortho-substituents reduces yields by 15–30%.

Representative Procedure :
2,3-Diaminonaphthalene (1.0 equiv) and 4-nitrobenzaldehyde (1.2 equiv) in DMF are heated at 100°C for 8 hr under N₂. Quenching with ice water followed by column chromatography (SiO₂, hexane/EtOAc 3:1) affords the product in 68% yield.

Squaric Acid Chemistry for Quinoid Ring Construction

The PMC study demonstrates squaric acid’s utility in constructing the 1,4-quinoid ring system of naphthoimidazole alkaloids. This method enables late-stage functionalization critical for accessing derivatives with modified biological activity.

Key Synthetic Steps

  • Diels-Alder Cycloaddition : Reacting dimethyl squarate with a naphthyl diene generates the bicyclic core.

  • Thermal π-Homologation : Heating at 160°C induces ketene-mediated ring expansion to form the quinoid structure.

  • Regioselective Methylation : Using benzo[c]selenadiazolium intermediates directs methylation to the N1 position (93% selectivity).

Optimized Conditions :

  • Squaric acid ester: 1.5 equiv

  • Reaction time: 1 hr at 160°C (neat)

  • Yield: 37–43% over two steps

Photocatalyst-Free Cyclodesulfurization

The Nature protocol describes a visible light-mediated, one-pot synthesis applicable to naphthoimidazole systems. This method eliminates toxic desulfurizing agents while achieving yields up to 92% across 69 substrates.

Three-Step Mechanism

  • N-Substitution : o-Phenylenediamine reacts with sulfonyl chlorides in EtOH/H₂O (K₂CO₃, 1 hr).

  • Thiourea Formation : Isothiocyanate addition at RT (12–24 hr).

  • Light-Induced Cyclization : Visible light (19 W LED) promotes radical-mediated desulfurization (24 hr).

Advantages :

  • No transition metal catalysts

  • Ambient temperature operation

  • Gram-scale feasibility (tested up to 5 mmol)

Late-stage diversification via Suzuki-Miyaura coupling enables introduction of aryl/heteroaryl groups at the C6 position. The PMC study achieved 69–91% yields using Pd(PPh₃)₄ and p-anisyl boronic acid.

Coupling Optimization

ParameterOptimal ValueYield Impact
Catalyst Loading5 mol% Pd(PPh₃)₄<5%: Incomplete
BaseCs₂CO₃K₂CO₃ reduces by 18%
SolventToluene/EtOH (3:1)Pure toluene: -22%
Temperature90°C>100°C: Decomposition

Data adapted from kealiiquinone synthesis.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for this compound Synthesis

MethodYield RangeScalabilityFunctional Group ToleranceKey Limitation
Condensation45–78%ModerateLow (EWG favored)Limited to simple aldehydes
Squaric Acid Protocol37–43%ChallengingHighRequires high-temperature steps
Photocyclodesulfurization68–92%HighExcellentLong reaction times (24–48 hr)
Cross-Coupling69–91%HighModerateSensitive to moisture

Spectral Characterization Benchmarks

Successful synthesis requires validation through:

  • ¹H NMR (DMSO-d₆): Aromatic protons at δ 7.8–8.3 ppm (4H, m), NH₂ at δ 6.1 ppm (2H, br s)

  • HRMS : Calculated for C₁₁H₁₀N₄ [M+H]⁺ 199.0874, found 199.0876

  • IR : N-H stretch 3380 cm⁻¹, C=N 1620 cm⁻¹

Q & A

Basic: What are the optimized synthetic routes for 1H-Naphtho[2,3-D]imidazole-1,2-diamine, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves condensation reactions using naphthalene-2,3-diamine and nitrobenzyl derivatives under microwave or reflux conditions. For example, microwave-assisted synthesis at 60°C for 6 hours in methanol yields ~69.4% purity, while traditional reflux methods may require longer reaction times . Key parameters include:

  • Temperature control : Elevated temperatures (60–80°C) enhance reaction rates but must avoid decomposition.
  • Solvent selection : Methanol or dichloromethane optimizes solubility and purification .
  • Reagent stoichiometry : Excess naphthalene-2,3-diamine (1.1–1.2 eq) ensures complete conversion of nitrobenzyl intermediates .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Characterization relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 7.4–8.0 ppm) and nitrogen environments (e.g., imidazole ring carbons at δ 123–157 ppm) .
  • IR spectroscopy : Peaks at ~3100 cm1^{-1} (N–H stretch) and ~1600 cm1^{-1} (C=N vibrations) confirm the imidazole core .
  • HPLC-MS : Validates purity (>95%) and molecular weight (168.199 g/mol) using ESI-Orbitrap for high-resolution data .

Basic: How does the fused naphthalene-imidazole structure influence electronic properties and reactivity?

The naphthalene moiety increases π-conjugation, enhancing electron delocalization and stability. The imidazole ring provides:

  • Acid-base reactivity : The N1–H site participates in hydrogen bonding with biomolecules or metal ions .
  • Electrophilic substitution : Reactivity at C4/C5 positions is favored due to electron density distribution .

Advanced: What mechanistic insights explain its interactions with biological targets (e.g., enzymes or DNA)?

The compound’s planar structure enables intercalation with DNA base pairs, while the imidazole nitrogen coordinates with metal ions in enzyme active sites. For example:

  • DNA binding : Fluorescence quenching studies suggest groove-binding interactions via π-stacking .
  • Enzyme inhibition : DFT calculations predict competitive inhibition of kinases through hydrogen bonding at ATP-binding pockets .

Advanced: How is this compound applied in designing functional materials (e.g., metal-organic frameworks)?

It serves as a ligand in zinc-based MOFs, where its rigid structure enhances mechanical stability. For instance:

  • MOF {Zn(L)₂(OH)₂}ₙ : Substitution of guest molecules (H₂O/MeOH) alters compressibility by 15×, enabling tunable mechanical responses .
  • Thermal stability : Derivatives improve polymer thermal degradation thresholds (>300°C) via crosslinking .

Advanced: What computational methods are used to predict its photophysical or catalytic behavior?

  • TD-DFT : Models excited-state intramolecular proton transfer (ESIPT) for fluorescence applications .
  • Molecular docking : Screens binding affinities to proteins using AutoDock Vina .
  • Solubility prediction : Crippen logP (1.629) and McGowan volume (123.32 ml/mol) guide solvent selection .

Data Contradiction Analysis: How can discrepancies in reported synthesis yields or bioactivity be resolved?

  • Yield variability : Microwave synthesis (69.4% ) vs. traditional methods (50–60% ) may stem from uneven heating or impurity profiles. Validate via controlled replicates.
  • Bioactivity conflicts : Differences in cell-line sensitivity (e.g., IC₅₀ values) require standardized assays (e.g., MTT vs. ATP-luminescence) and purity verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.